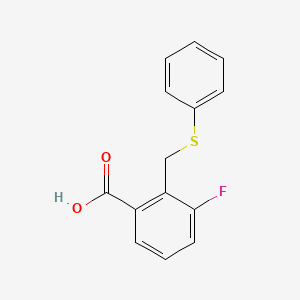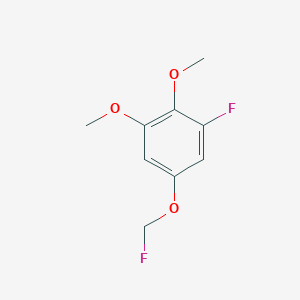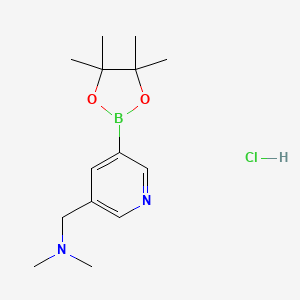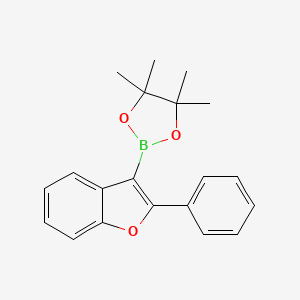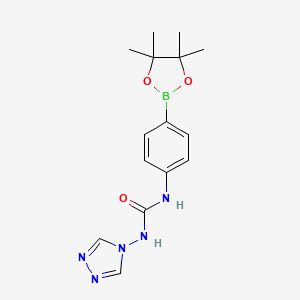
1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4H-1,2,4-triazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4H-1,2,4-triazol-4-yl)urea is a complex organic compound that features a boronate ester group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4H-1,2,4-triazol-4-yl)urea typically involves multiple steps:
Formation of the Boronate Ester: This step involves the reaction of a phenylboronic acid derivative with a diol, such as pinacol, to form the boronate ester.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving an azide and an alkyne.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form boronic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Halogenating agents or nitrating agents.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with boronate ester groups are often used as catalysts in organic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Triazole-containing compounds are known to inhibit certain enzymes, making them potential drug candidates.
Medicine
Antifungal Agents: Triazole derivatives are commonly used as antifungal agents.
Cancer Research: Some boronate ester compounds have shown potential in cancer treatment.
Industry
Materials Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for compounds like 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4H-1,2,4-triazol-4-yl)urea often involves interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(1H-1,2,4-triazol-1-yl)urea: Similar structure but different substitution on the triazole ring.
1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Properties
Molecular Formula |
C15H20BN5O3 |
|---|---|
Molecular Weight |
329.16 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(1,2,4-triazol-4-yl)urea |
InChI |
InChI=1S/C15H20BN5O3/c1-14(2)15(3,4)24-16(23-14)11-5-7-12(8-6-11)19-13(22)20-21-9-17-18-10-21/h5-10H,1-4H3,(H2,19,20,22) |
InChI Key |
ZIUSFELORGMDAL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


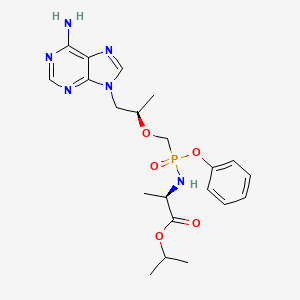
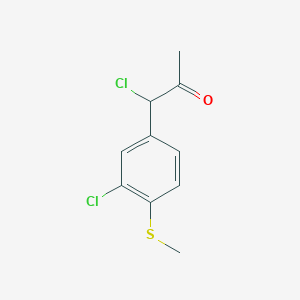
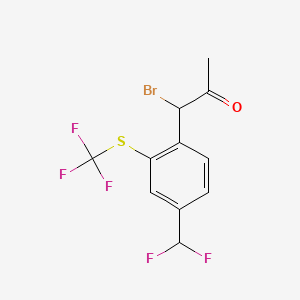
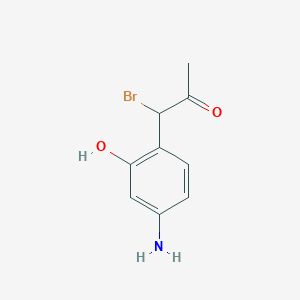
![5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14040651.png)
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
